[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to coordinate with transition metals, forming complexes that can catalyze a variety of chemical reactions with high enantioselectivity. Its unique structure, which includes both a phosphine and a sulfinamide group, allows it to interact with metal centers in a way that enhances the selectivity and efficiency of catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide typically involves multiple steps. One common route starts with the preparation of the phosphine ligand, followed by the introduction of the sulfinamide group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form secondary amines.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide exerts its effects involves its ability to coordinate with transition metals. The phosphine group binds to the metal center, while the sulfinamide group provides additional stabilization. This coordination enhances the reactivity and selectivity of the metal complex, allowing it to catalyze reactions with high enantioselectivity. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
[S®]-N-[(S)-(5-trifluoromethyl)(2-(Dicyclohexylphosphino)phenyl)methyl]-2-methyl-N,2-propanesulfinamide: Similar structure but with a trifluoromethyl group, which can influence its reactivity and selectivity.
[S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide: Similar compound with an additional methyl group, affecting its steric and electronic properties.
Uniqueness
The uniqueness of [S®]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide lies in its specific combination of a phosphine and a sulfinamide group, which provides a unique balance of steric and electronic properties. This balance allows it to form highly selective and efficient catalytic complexes, making it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C30H44NOPS |
---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3/t29-,34+/m0/s1 |
InChI Key |
NEMNAEVOBUSZGC-ZBWWXOROSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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